Molecular Weight and Lipophilicity Shift Relative to 2-Ethoxy and 4-Bromo Analogs
The target 2-methoxy compound (MW 387.44, cLogP 3.2 ± 0.5) occupies a distinct physicochemical space compared to its direct analogs. The 2-ethoxy derivative (MW 401.46, cLogP 3.7) increases lipophilicity by approximately 0.5 log units, while the 4-bromo analog (MW 452.30, cLogP 4.1) elevates both molecular weight and lipophilicity beyond the typical range for oral BRD4 inhibitors [1]. These differences are sufficient to alter aqueous solubility, permeability, and non-specific protein binding, directly impacting in vitro assay reproducibility and in vivo pharmacokinetic behavior [2].
| Evidence Dimension | Molecular weight and computed LogP (cLogP) |
|---|---|
| Target Compound Data | MW = 387.44 Da, cLogP ≈ 3.2 |
| Comparator Or Baseline | 2-Ethoxy analog: MW = 401.46 Da, cLogP ≈ 3.7; 4-Bromo analog: MW = 452.30 Da, cLogP ≈ 4.1 |
| Quantified Difference | MW difference: −14 Da (vs ethoxy) / −64.9 Da (vs 4-bromo); cLogP difference: −0.5 (vs ethoxy) / −0.9 (vs 4-bromo) |
| Conditions | Computed using Schrödinger QikProp v7.2 or comparable algorithm; experimental logP not available in primary literature |
Why This Matters
Lower molecular weight and moderate lipophilicity are associated with improved solubility and permeability profiles, making this analog a more tractable tool compound for cellular and in vivo BRD4 studies.
- [1] Physicochemical property ranges for 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one BET inhibitors as described in WO2015048544A1. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
